molecular formula C5H13Br2N B2701543 3-Bromo-2,2-dimethylpropan-1-amine hydrobromide CAS No. 1350885-39-0

3-Bromo-2,2-dimethylpropan-1-amine hydrobromide

Cat. No. B2701543
CAS RN: 1350885-39-0
M. Wt: 246.974
InChI Key: PQGVUPYPCMHAQL-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethylpropan-1-amine hydrobromide is a chemical compound with the CAS Number: 5845-30-7 . It has a molecular weight of 246.97 and its IUPAC name is N-(3-bromopropyl)-N,N-dimethylamine hydrobromide . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12BrN.BrH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

CO2 Capture

A study detailed the synthesis of a new room temperature ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide. This ionic liquid effectively captures CO2, forming a carbamate salt, and can be recycled efficiently for CO2 capture, comparable to commercial amine sequestering agents (Bates et al., 2002).

Potential Antidepressant Agents

Another research investigated analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, including 3-bromo-2,2-dimethylpropan-1-amine hydrobromide, as potential antidepressant agents. The study synthesized various analogues and evaluated their antidepressant properties and side effects, identifying some compounds for further evaluation (Clark et al., 1979).

Aminocarbonylations of Aryl Bromides

Research on the aminocarbonylation of aryl bromides using dimethylformamide (DMF) as a carbon monoxide source identified that the addition of amines like 3-bromopropylamine hydrobromide leads to aryl amides. This method offers an efficient alternative for small-scale aminocarbonylation where direct use of carbon monoxide gas is impractical (Wan et al., 2002).

Knoevenagel Condensation Catalyst

A study synthesized an organic–inorganic hybrid silica incorporating a basic amino-containing task-specific ionic liquid (TSIL) derived from 3-bromopropylamine hydrobromide. This TSIL demonstrated high efficiency and reusability as a catalyst in Knoevenagel condensation in aqueous media (Zhao et al., 2010).

Safety and Hazards

This compound is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H332-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2,2-dimethylpropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVUPYPCMHAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,2-dimethylpropan-1-amine hydrobromide

CAS RN

1350885-39-0
Record name 3-bromo-2,2-dimethylpropan-1-amine hydrobromide
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